2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide typically involves the condensation of a quinazolinone derivative with a quinoline derivative. The reaction conditions may include the use of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and a catalyst, such as a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions may produce a variety of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to its biological effects.
Pathways Involved: The compound may modulate specific signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide include other quinazolinone and quinoline derivatives, such as:
- 2-(4-oxoquinazolin-3(4H)-yl)acetamide
- N-(quinolin-5-yl)acetamide
- Quinazolinone derivatives with various substitutions
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the quinazolinone and quinoline moieties. This unique structure may confer distinct biological activities and properties compared to other similar compounds.
Properties
Molecular Formula |
C19H14N4O2 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C19H14N4O2/c24-18(22-17-9-3-8-15-13(17)6-4-10-20-15)11-23-12-21-16-7-2-1-5-14(16)19(23)25/h1-10,12H,11H2,(H,22,24) |
InChI Key |
IZHFUYPLMJZADF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
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